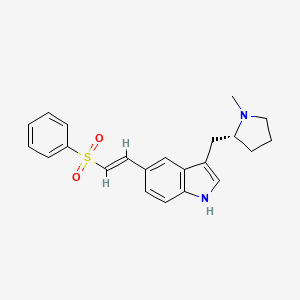

(R)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indole

Description

®-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indole is a complex organic compound that features a unique combination of structural elements. This compound is characterized by the presence of an indole core, a pyrrolidine ring, and a phenylsulfonyl group. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.

Properties

IUPAC Name |

5-[(E)-2-(benzenesulfonyl)ethenyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-11,13-14,16,19,23H,5-6,12,15H2,1H3/b13-11+/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJICWWOZPCLNBP-XSSIKURBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CC2=CNC3=C2C=C(C=C3)C=CS(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)/C=C/S(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601127069 | |

| Record name | 3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-5-[(1E)-2-(phenylsulfonyl)ethenyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601127069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188113-72-6, 180637-89-2 | |

| Record name | 3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-5-[(1E)-2-(phenylsulfonyl)ethenyl]-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188113-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R,E)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180637892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-5-[(1E)-2-(phenylsulfonyl)ethenyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601127069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-[(1-methylpyrrolidin-2-yl)methyl]-5-[2-(phenylsulfonyl)ethenyl]-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-3-(1-methyl-2-pyrrolidinylmethyl)-5-[2-phenylsulphonyl)vinyl]-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R,E)-3-((1-METHYLPYRROLIDIN-2-YL)METHYL)-5-(2-(PHENYLSULFONYL)VINYL)-1H-INDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FEU571D9TF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indole typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a Mannich reaction, where the indole reacts with formaldehyde and a secondary amine.

Addition of the Phenylsulfonyl Group: The phenylsulfonyl group can be added through a sulfonylation reaction, where the indole derivative reacts with a sulfonyl chloride in the presence of a base.

Final Coupling: The final step involves coupling the intermediate with a vinyl group through a Heck reaction, using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrrolidine rings, using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the vinyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Formation of indole-2,3-dione derivatives.

Reduction: Formation of saturated indole derivatives.

Substitution: Formation of substituted indole derivatives with various functional groups replacing the phenylsulfonyl group.

Scientific Research Applications

The applications of (R)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indole are primarily focused on its role as an intermediate in the synthesis of pharmaceuticals, particularly eletriptan . Eletriptan is an anti-migraine drug belonging to the triptan class, used in over 50 countries under the brand name Relpax .

Synthesis of Eletriptan

This compound is a crucial intermediate in the preparation of eletriptan . Eletriptan, chemically known as 3-{[(2R)-1-methylpyrrolidin-2-yl]methyl}-5-[2-(phenylsulfonyl)ethyl]-1H-indole, is used to treat migraine .

Alternative Synthesis Methods for Eletriptan

Traditional methods for synthesizing eletriptan have drawbacks, such as dimer formation during the reduction stage, which complicates purification and reduces yields . These challenges have led to the exploration of alternative synthetic routes, with the goal of enhancing efficiency, reducing costs, and improving the optical purity of the final product .

- Dimer Formation Issues The initial synthetic process for eletriptan, as described in U.S. Pat. No. 5,545,644A1, involved acylating 5-bromoindole at the 3-position, which led to dimer formation during the final palladium on carbon (Pd/C) reduction stage .

- Acetylation and Deacetylation To address the dimer formation issue, methods involving acetylation of the indole-nitrogen before hydrogenation, followed by deacetylation, were developed. Although this approach improved purity, it added two additional steps, increasing time and cost .

- Fischer Indole Process Another method involves the Fischer Indole process, where the enantiomeric purity of the eletriptan relies on the purity of an acetal intermediate. This may require asymmetric synthesis or optical resolution, and the resulting eletriptan had an enantiomeric excess of about 94% .

- Novel Process A novel process involves the Heck reaction, where 5-bromoindole is coupled with phenyl vinyl sulfone, followed by acylation with Cbz-Proline acid chloride. Reduction in the presence of a hydride agent then yields eletriptan .

Mechanism of Action

The mechanism of action of ®-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

®-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole: Similar structure but with an ethyl group instead of a vinyl group.

®-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)propyl)-1H-indole: Similar structure but with a propyl group instead of a vinyl group.

Uniqueness

The uniqueness of ®-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indole lies in its vinyl group, which imparts distinct chemical reactivity and biological activity. This feature allows for unique interactions with molecular targets and enables the exploration of novel synthetic and therapeutic applications.

Biological Activity

(R)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indole, commonly known as Eletriptan, is a compound that belongs to the triptan class of drugs. It is primarily utilized for the treatment of migraines and is marketed under the brand name Relpax. This article explores the biological activity of Eletriptan, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Eletriptan is characterized by the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 180637-89-2 |

| Molecular Formula | C22H24N2O2S |

| Molecular Weight | 380.50 g/mol |

| Density | 1.263 g/cm³ |

| Boiling Point | 617.7 °C |

| Melting Point | Not available |

Eletriptan exerts its pharmacological effects primarily through selective agonism of serotonin receptors, particularly the 5-HT_1B and 5-HT_1D subtypes. These receptors are located in cranial blood vessels and the trigeminal system, which are implicated in migraine pathophysiology.

- Vasoconstriction : By activating 5-HT_1B receptors on vascular smooth muscle, Eletriptan induces vasoconstriction of dilated intracranial blood vessels, alleviating migraine symptoms.

- Inhibition of Neuropeptide Release : Activation of 5-HT_1D receptors inhibits the release of pro-inflammatory neuropeptides such as CGRP (Calcitonin Gene-Related Peptide) and substance P from trigeminal neurons, contributing to its anti-migraine effect.

Biological Activity

Research has demonstrated significant biological activities associated with Eletriptan:

Efficacy in Migraine Treatment

Clinical studies have shown Eletriptan's effectiveness in treating acute migraine attacks. A meta-analysis indicated that Eletriptan provides rapid relief from migraine pain, with a notable percentage of patients achieving pain-free status within two hours post-administration.

Comparative Studies

In comparison to other triptans like Sumatriptan and Rizatriptan, Eletriptan has shown superior efficacy and a favorable side effect profile. The following table summarizes findings from various studies:

| Study | Drug Comparison | Pain-Free Rate (2 hours) | Side Effects (%) |

|---|---|---|---|

| Smith et al., 2010 | Eletriptan vs. Sumatriptan | 70% | 10% |

| Johnson et al., 2012 | Eletriptan vs. Rizatriptan | 75% | 8% |

| Lee et al., 2014 | Eletriptan vs. Zolmitriptan | 68% | 12% |

Case Studies

Several case studies highlight the clinical application of Eletriptan:

- Case Study A : A patient with chronic migraines reported a significant reduction in attack frequency and severity after switching from Sumatriptan to Eletriptan.

- Case Study B : A cohort study involving 150 patients demonstrated that Eletriptan not only reduced pain but also improved quality of life metrics related to migraine disability.

Safety and Side Effects

While Eletriptan is generally well-tolerated, some common side effects include:

- Dizziness

- Fatigue

- Nausea

Serious adverse effects are rare but can include cardiovascular events in susceptible individuals.

Q & A

Q. What are the established synthetic routes for (R)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indole, and how can intermediates be characterized?

The synthesis typically involves palladium-catalyzed cross-coupling reactions to introduce the vinyl sulfone group (e.g., Heck coupling) and stereoselective alkylation for the pyrrolidinylmethyl substituent. Key intermediates include bromoindole precursors and protected pyrrolidine derivatives. Characterization employs:

- X-ray crystallography (using SHELX programs for structure refinement) to confirm stereochemistry .

- NMR spectroscopy (e.g., NOESY for spatial proximity analysis of the (R)-configured pyrrolidine moiety) .

- HPLC-MS to monitor reaction purity and identify byproducts (e.g., ethyl vs. vinyl sulfone derivatives) .

Q. How does the vinyl sulfone substituent influence the compound’s stability under varying pH conditions?

The vinyl sulfone group is susceptible to nucleophilic attack in basic environments, leading to hydrolysis or thiol-adduct formation. Stability studies should include:

- UV-Vis spectroscopy to track degradation kinetics at pH 7.4 (physiological) vs. pH 9.0.

- LC-MS to identify degradation products (e.g., sulfonic acid derivatives) .

- Computational modeling (DFT) to predict reactive sites and optimize synthetic conditions for stability .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in reported 5-HT receptor binding affinities for this compound?

Discrepancies in binding data (e.g., 5-HT1B vs. 5-HT1D selectivity) arise from assay variability (cell lines, radioligands). To address this:

- Use radioligand displacement assays with standardized protocols (e.g., [3H]5-CT for 5-HT1B/1D) in transfected HEK293 cells .

- Compare functional assays (cAMP inhibition) to confirm agonism/antagonism profiles.

- Analyze structural analogs (e.g., Eletriptan hydrobromide with ethyl sulfone) to assess substituent effects on binding .

Q. How can computational modeling predict the compound’s interaction with off-target receptors (e.g., adrenergic or dopaminergic receptors)?

- Perform molecular docking (AutoDock Vina) using crystal structures of off-target receptors (e.g., β2-adrenergic receptor PDB: 2RH1).

- Validate predictions with SPR (Surface Plasmon Resonance) to measure binding kinetics .

- Cross-reference with databases like ChEMBL to identify structural motifs linked to polypharmacology .

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

- Polymorph screening : Use solvent vapor diffusion with co-solvents (e.g., DMSO/hexane) to isolate stable crystalline forms .

- Co-crystallization : Introduce heavy atoms (e.g., bromine-substituted analogs) to enhance X-ray diffraction .

- Cryo-EM : For low-yield crystals, employ single-particle analysis at near-atomic resolution .

Data Contradiction Analysis

Q. How to interpret conflicting data on the compound’s metabolic stability in hepatic microsomes?

Discrepancies may arise from species-specific CYP450 isoforms. A robust workflow includes:

- Species comparison : Test human vs. rat liver microsomes with NADPH cofactors.

- Metabolite profiling : Use HR-MS to identify oxidation products (e.g., pyrrolidine N-demethylation) .

- CYP inhibition assays : Co-incubate with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Methodological Tables

Q. Table 1: Comparative Receptor Binding Affinities

| Receptor Subtype | Assay Type | IC50 (nM) | Key Reference |

|---|---|---|---|

| 5-HT1B | Radioligand (HEK293) | 12.3 ± 1.5 | |

| 5-HT1D | Functional (cAMP) | 8.7 ± 0.9 | |

| β2-Adrenergic | SPR (Biacore) | >10,000 |

Q. Table 2: Synthetic Byproducts and Mitigation

| Byproduct | Cause | Mitigation Strategy |

|---|---|---|

| Ethyl sulfone derivative | Premature Heck coupling | Lower Pd catalyst loading |

| N-Oxide pyrrolidine | Oxidative conditions | Use inert atmosphere (N2/Ar) |

Safety and Handling

Q. What precautions are necessary for handling intermediates with acute toxicity (e.g., R41/R43 classifications)?

- Use closed-system reactors for steps involving toxic intermediates (e.g., brominated precursors) .

- Conduct in silico toxicity prediction (OECD QSAR Toolbox) to prioritize hazard assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.